![molecular formula C25H29NO2 B1385624 N-[2-(2,6-Dimethylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline CAS No. 1040687-64-6](/img/structure/B1385624.png)
N-[2-(2,6-Dimethylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline
Overview
Description
“N-[2-(2,6-Dimethylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline” is a synthetic compound with the molecular formula C25H29NO2 and a molecular weight of 375.50 . It is used for proteomics research .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 375.50 . No further physical or chemical properties were found in the available resources.Scientific Research Applications
Photometric Determination in Enzymatic Studies
N-[2-(2,6-Dimethylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline and its derivatives have been utilized in enzymatic photometric studies. For instance, derivatives like N-ethyl-N-(2-hydroxy-3-sulfopropyl) aniline have been synthesized for the photometric determination of hydrogen peroxide in the presence of peroxidase, demonstrating high absorbances in weakly alkaline to fairly acidic pH ranges (Tamaoku et al., 1982).
Crystal Structure Analysis
The crystal structures of compounds like N-[2-(2,6-dimethylphenoxy)ethyl]-1-hydroxy-1-phenylethan-2-aminium chloride have been studied. These studies reveal how protonation affects the geometry of the molecule, which is crucial for understanding its interactions and potential applications in various fields such as material science and pharmaceuticals (Nitek et al., 2022).
Spectroscopic and Theoretical Investigations
The spectroscopic (FT-IR and UV-Vis) and theoretical (HF and DFT) investigations of this compound derivatives provide insight into their molecular geometry, electronic structure, and interaction with light. Such studies are fundamental in materials science for designing new compounds with specific optical properties (Ceylan et al., 2016).
Polymerization Catalysts
Certain derivatives of this compound have been used as catalysts in polymerization processes. For example, nickel(II) and palladium(II) diimine complexes bearing 2,6-diphenyl aniline moieties have shown promise in olefin polymerization, highlighting their potential in industrial applications and materials engineering (Schmid et al., 2001).
Kinetics and Degradation Studies
Studies on the kinetics and mechanism of degradation of dimethyl-aniline derivatives by hydroxyl radicals provide valuable information for environmental sciences, especially in understanding the breakdown and impact of such compounds in natural water systems (Boonrattanakij et al., 2009).
properties
IUPAC Name |
N-[2-(2,6-dimethylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2/c1-20-10-8-11-21(2)25(20)28-19-17-26-23-15-6-7-16-24(23)27-18-9-14-22-12-4-3-5-13-22/h3-8,10-13,15-16,26H,9,14,17-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQZDYYKQXTJIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCNC2=CC=CC=C2OCCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-Chlorophenoxy)ethyl]-4-propoxyaniline](/img/structure/B1385542.png)
![N-[4-(2-Methoxyethoxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385543.png)
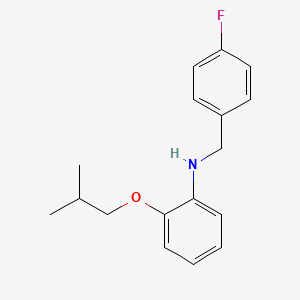
![3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385548.png)
![N-[2-(2-Chlorophenoxy)ethyl]-3-propoxyaniline](/img/structure/B1385549.png)
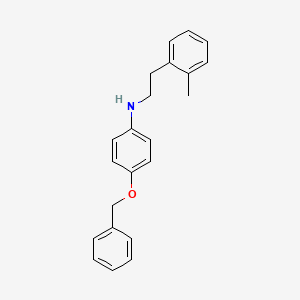
![N-[2-(2-Methylphenoxy)ethyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385553.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385555.png)
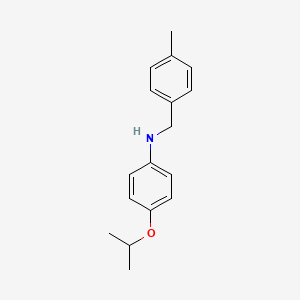
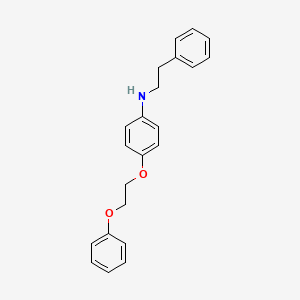
![3-(Benzyloxy)-N-[2-(4-chloro-2-methylphenoxy)-ethyl]aniline](/img/structure/B1385559.png)

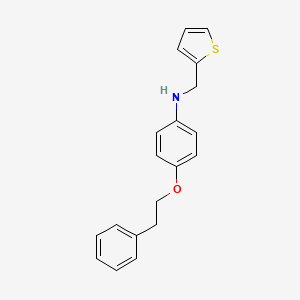
![2-Chloro-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385563.png)